Tert-butyl 6-bromo-4-methylpyridin-2-ylcarbamate
Overview
Description
Tert-butyl 6-bromo-4-methylpyridin-2-ylcarbamate: is an organic compound with the molecular formula C11H15BrN2O2 It is a derivative of pyridine, featuring a bromine atom at the 6th position, a methyl group at the 4th position, and a tert-butyl carbamate group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-bromo-4-methylpyridin-2-ylcarbamate typically involves the following steps:
Bromination: The starting material, 4-methylpyridine, undergoes bromination at the 6th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Carbamoylation: The brominated intermediate is then reacted with tert-butyl isocyanate in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Tert-butyl 6-bromo-4-methylpyridin-2-ylcarbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can also be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide under mild to moderate conditions.
Suzuki-Miyaura Coupling: Arylboronic acids, palladium catalysts, and bases such as potassium carbonate in an organic solvent like tetrahydrofuran (THF).
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.
Coupling Products: Aryl or vinyl-substituted pyridines.
Scientific Research Applications
Chemistry:
Building Block: Tert-butyl 6-bromo-4-methylpyridin-2-ylcarbamate is used as a building block in the synthesis of more complex organic molecules.
Catalysis: It serves as a precursor in catalytic reactions, particularly in the formation of carbon-carbon bonds.
Biology and Medicine:
Drug Development: The compound is explored for its potential in drug development, particularly as a scaffold for designing new pharmaceuticals.
Biological Probes: It is used in the development of biological probes for studying enzyme activities and cellular processes.
Industry:
Material Science: The compound is investigated for its applications in material science, including the development of novel polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 6-bromo-4-methylpyridin-2-ylcarbamate depends on its specific application. In catalytic reactions, it acts as a ligand or intermediate, facilitating the formation of new chemical bonds. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
Comparison with Similar Compounds
Tert-butyl 6-chloro-4-methylpyridin-2-ylcarbamate: Similar structure but with a chlorine atom instead of bromine.
Tert-butyl 6-fluoro-4-methylpyridin-2-ylcarbamate: Similar structure but with a fluorine atom instead of bromine.
Tert-butyl 6-iodo-4-methylpyridin-2-ylcarbamate: Similar structure but with an iodine atom instead of bromine.
Uniqueness:
Reactivity: The bromine atom in tert-butyl 6-bromo-4-methylpyridin-2-ylcarbamate provides a balance between reactivity and stability, making it suitable for various chemical transformations.
Versatility: The compound’s structure allows for diverse modifications, making it a versatile building block in synthetic chemistry.
Properties
IUPAC Name |
tert-butyl N-(6-bromo-4-methylpyridin-2-yl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-7-5-8(12)13-9(6-7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,13,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYGTBOYLFFDIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)Br)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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